Ortho-Iodine Reactivity in Palladium-Catalyzed Homocoupling: A Direct Comparison of Halogen Substituents
N-(2-Iodophenyl)benzamide undergoes exclusive homocoupling to form a symmetric diamido biaryl under palladium catalysis, whereas the analogous N-(2-bromophenyl)benzamide shows significantly lower reactivity and a different product distribution under comparable conditions [1]. The iodo compound's high reactivity is attributed to the carbon-iodine bond being the weakest and most easily activated among the halogen analogs (C-I: ~57 kcal/mol vs C-Br: ~70 kcal/mol vs C-Cl: ~84 kcal/mol), a class-level inference supported by the selective homocoupling result.
| Evidence Dimension | Reaction outcome in Pd-catalyzed homocoupling |
|---|---|
| Target Compound Data | Exclusive formation of homocoupled biaryl product |
| Comparator Or Baseline | N-(2-bromophenyl)benzamide |
| Quantified Difference | No cross-product observed for the iodo compound; bromo analog yields a mixture or lower conversion |
| Conditions | Palladium catalyst, standard coupling conditions |
Why This Matters
This dictates the choice of N-(2-Iodophenyl)benzamide as the preferred substrate when a clean, high-yielding route to symmetric diamido biaryls is required, avoiding complex separations and improving overall synthetic efficiency.
- [1] Kundu, S. K., Mitra, S., & Majee, A. (2018). A convenient palladium catalyzed synthesis of symmetric biaryls, biheterocycles and biaryl chiral diamides. Results in Chemistry, 1, 100005. View Source
